1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride
Overview
Description
1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride is a complex organic compound with the molecular formula C64H56O10. It is known for its unique structural properties and is widely used in various scientific research applications. This compound is particularly notable for its stability, strong absorption, and emission in the visible region, making it valuable in fields such as optoelectronics and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,7,12-tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride typically involves the use of perylene-3,4,9,10-tetracarboxylic bisanhydride as a precursor. The process includes the following steps :
Esterification: Perylene-3,4,9,10-tetracarboxylic bisanhydride is esterified to form perylene-3,4,9,10-tetracarboxylic tetra-n-butylester.
Substitution: The esterified compound undergoes substitution reactions with tert-butylphenol to introduce the tert-butylphenoxy groups at the 1,6,7,12 positions.
Cyclization: The substituted compound is then cyclized to form the final dianhydride structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding perylene diimides.
Reduction: Reduction reactions can lead to the formation of perylene dihydrides.
Substitution: The tert-butylphenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and are carried out under inert atmospheres.
Major Products
The major products formed from these reactions include perylene diimides, perylene dihydrides, and various substituted perylene derivatives .
Scientific Research Applications
1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride has a wide range of applications in scientific research:
Optoelectronics: Used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its strong absorption and emission properties.
Materials Science: Employed in the synthesis of advanced materials with high thermal and chemical stability.
Biological Research: Investigated for its potential use in bioimaging and as a fluorescent probe.
Industrial Applications: Utilized in the production of dyes and pigments with superior stability and colorfastness.
Mechanism of Action
The mechanism by which 1,6,7,12-tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride exerts its effects is primarily through its interaction with light. The compound absorbs light in the visible region, leading to electronic excitation. This property is exploited in optoelectronic applications where the excited state can be used to generate light (in OLEDs) or electricity (in photovoltaic cells) .
Comparison with Similar Compounds
Similar Compounds
- Perylene-3,4,9,10-tetracarboxylic tetraesters
- Perylene-3,4,9,10-tetracarboxy monoimide diesters
- Perylene-3,4,9,10-tetracarboxy bisimides
- Perylene-3,4,9,10-tetracarboxy bisbenzimidazoles
Uniqueness
1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride is unique due to its tert-butylphenoxy groups, which enhance its solubility and stability compared to other perylene derivatives. This makes it particularly suitable for applications requiring high-performance materials with robust chemical and thermal properties .
Properties
IUPAC Name |
11,14,22,26-tetrakis(4-tert-butylphenoxy)-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H56O10/c1-61(2,3)33-13-21-37(22-14-33)69-45-29-41-49-42(58(66)73-57(41)65)31-47(71-39-25-17-35(18-26-39)63(7,8)9)53-54-48(72-40-27-19-36(20-28-40)64(10,11)12)32-44-50-43(59(67)74-60(44)68)30-46(52(56(50)54)51(45)55(49)53)70-38-23-15-34(16-24-38)62(4,5)6/h13-32H,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBUEAFZCMYHPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C3C4=C(C=C5C6=C4C(=C(C=C6C(=O)OC5=O)OC7=CC=C(C=C7)C(C)(C)C)C8=C(C=C9C(=C38)C(=C2)C(=O)OC9=O)OC1=CC=C(C=C1)C(C)(C)C)OC1=CC=C(C=C1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H56O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
985.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156028-30-7 | |
Record name | 1,6,7,12-Tetra-t-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride, tech. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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